(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

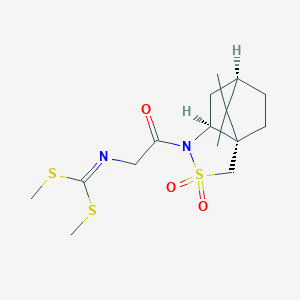

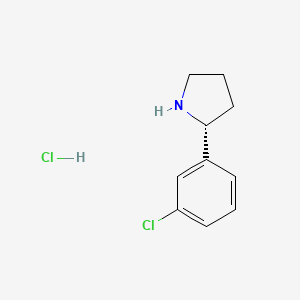

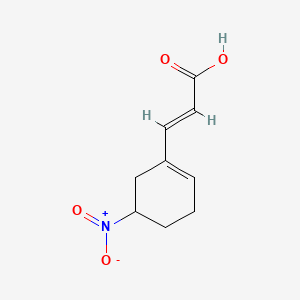

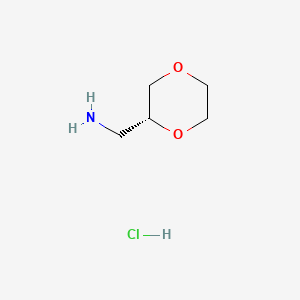

“®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is a chemical compound with the CAS Number: 1360442-43-8 . It has a molecular weight of 218.13 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular formula of “®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is C10H13Cl2N . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Physical And Chemical Properties Analysis

“®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is a solid substance at room temperature . It has a molecular weight of 218.13 .

Scientific Research Applications

Stereoselective Behavior in Calcium Channel Blockers

- Research on a functional analogue of diltiazem, which contains a pyrrolidine ring similar to (R)-2-(3-Chlorophenyl)pyrrolidine, has shown that the stereocenter of this ring contributes significantly to its binding and functional properties in L-type calcium channels. This suggests that compounds like (R)-2-(3-Chlorophenyl)pyrrolidine could exhibit stereoselective behavior in their interactions with biological targets, potentially impacting their efficacy and safety profiles in pharmacological applications (Carosati et al., 2009).

Synthesis of Therapeutic Agents

- The compound has been used as an intermediate in the stereospecific synthesis of therapeutic agents like Baclofen and PCPGABA. These syntheses underscore the importance of compounds like (R)-2-(3-Chlorophenyl)pyrrolidine in the production of clinically relevant drugs (Yoshifuji & Kaname, 1995).

Potential Antithrombin Activity

- Enantiomerically pure pyrrolidine derivatives, which include structures similar to (R)-2-(3-Chlorophenyl)pyrrolidine, have been synthesized and evaluated for potential antithrombin activity. This research implies that such compounds could be useful in developing new anticoagulant medications (Ayan et al., 2013).

Chemical Properties and Stability

- Studies focusing on the chemical structure and stability of pyrrolidine derivatives provide insights into the physicochemical properties of (R)-2-(3-Chlorophenyl)pyrrolidine. Understanding these properties is crucial for its effective use in pharmaceutical formulations and industrial applications (Ravikumar & Sridhar, 2006).

Applications in Organic Synthesis

- The compound's utility in organic synthesis, particularly in the formation of pyrrolidines through cycloaddition reactions, has been explored. This highlights its role in synthesizing a wide range of organic compounds, including those with biological activity (Żmigrodzka et al., 2022).

Spectroscopic Identification

- The compound's identification and characterization through spectroscopic methods have been documented, providing valuable information for its quality control and assurance in pharmaceutical and chemical industries (Nycz et al., 2016).

Safety And Hazards

properties

IUPAC Name |

(2R)-2-(3-chlorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWSYYGMXRWLS-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)